N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Description
N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Studies
The compound is involved in the synthesis of various heterocyclic compounds such as triazoles, oxadiazoles, and thiadiazoles. For instance, N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, a related compound, was prepared and alkylated to afford N-alkylated products. The synthesis process involves converting hydrazide into a key intermediate thiosemicarbazide, which undergoes cyclization reactions to give 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. This synthesis route also includes the formation of sugar hydrazones and oxadiazoline derivatives (El-Essawy & Rady, 2011).
Coordination Complexes and Antioxidant Activity
The compound is used in the creation of coordination complexes with potential antioxidant activity. A study synthesized pyrazole-acetamide derivatives and investigated their coordination with Co(II) and Cu(II) ions. The complexes exhibited significant antioxidant activity, indicating potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Antimicrobial Applications
Derivatives of this compound have been studied for their antimicrobial properties. For example, novel Bis-α,β-Unsaturated Ketones and other related derivatives were synthesized, and their antimicrobial evaluation was carried out, indicating their potential use in combating microbial infections (Altalbawy, 2013).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-9,11H,10,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXEGABKIFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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